Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
Brand Name:
Vulcanchem
CAS No.:
179078-19-4
VCID:
VC20917634
InChI:
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)/t8-/m1/s1
SMILES:
CC(C)(C)OC(=O)NC(CC=C)C=O
Molecular Formula:
C10H17NO3
Molecular Weight:
199.25 g/mol
Carbamic acid, [(1R)-1-formyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)
CAS No.: 179078-19-4
Cat. No.: VC20917634
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179078-19-4 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-oxopent-4-en-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)/t8-/m1/s1 |
| Standard InChI Key | GMYPPCWLFSPQMK-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC=C)C=O |
| SMILES | CC(C)(C)OC(=O)NC(CC=C)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC=C)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator